2-Methoxy-4'-nitrobiphenyl

Beschreibung

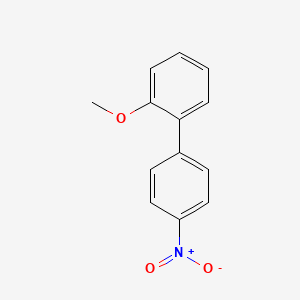

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

6460-91-9 |

|---|---|

Molekularformel |

C13H11NO3 |

Molekulargewicht |

229.23 g/mol |

IUPAC-Name |

1-methoxy-2-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C13H11NO3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3 |

InChI-Schlüssel |

ABSAJMFYUWSMPL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Contextual Foundations of 2 Methoxy 4 Nitrobiphenyl Research

Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry Research

Biphenyl derivatives, compounds consisting of two phenyl rings linked by a single bond, represent a cornerstone in modern organic chemistry. Their rigid yet conformationally flexible structure serves as a valuable scaffold in a multitude of applications. In medicinal chemistry, the biphenyl moiety is a recognized "privileged scaffold," frequently found in the structure of numerous drugs with a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. evitachem.comamazonaws.com The specific arrangement of the two rings can influence a drug's ability to bind to target proteins, its solubility, and its metabolic stability. amazonaws.com

Beyond pharmaceuticals, biphenyl derivatives are integral to materials science. They are used as building blocks for liquid crystals, fluorescent layers in Organic Light-Emitting Diodes (OLEDs), and specialized polymers. evitachem.com Their utility also extends to agriculture, where certain biphenyl derivatives have been developed as pesticides. evitachem.com The versatility of the biphenyl structure stems from the fact that it can be readily functionalized, allowing chemists to tune its electronic and steric properties for specific applications. evitachem.comamazonaws.com The development of efficient synthetic methods, most notably the Suzuki-Miyaura cross-coupling reaction, has further cemented the importance of biphenyl derivatives by enabling the straightforward synthesis of a vast array of substituted analogs. amazonaws.comnih.gov

Academic Relevance and Research Trajectories of Substituted Nitrobiphenyls

Within the broad class of biphenyl derivatives, substituted nitrobiphenyls have garnered significant academic interest, primarily as versatile intermediates in organic synthesis. The nitro group, a strong electron-withdrawing substituent, plays a crucial role in their reactivity. A major research trajectory for nitrobiphenyls is their use as precursors for the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds. amazonaws.comchemicalbook.comunimi.it Carbazoles are of great interest due to their prevalence in bioactive natural products and their applications in functional materials for optoelectronics. amazonaws.com

The synthesis of carbazoles from 2-nitrobiphenyls is often achieved through reductive cyclization reactions. amazonaws.comchemicalbook.comunimi.it These reactions typically involve the deoxygenation of the nitro group, which then facilitates the formation of a new carbon-nitrogen bond to create the carbazole (B46965) ring system. Researchers have explored various reagents to effect this transformation, including phosphines and phosphites, often under thermal or microwave-assisted conditions. chemicalbook.compolyu.edu.hk The development of more efficient and milder catalytic methods for this cyclization remains an active area of research. unimi.itnih.gov Furthermore, the specific substituents on the biphenyl rings can influence the electronic properties and reactivity of the carbazole products, making the synthesis of a diverse range of substituted nitrobiphenyls a key focus for chemists exploring the structure-property relationships of these important heterocyclic compounds. nih.gov

Chemical and Physical Properties of 2-Methoxy-4'-nitrobiphenyl

The compound this compound is a solid at room temperature with the molecular formula C₁₃H₁₁NO₃. Its molecular weight is 229.23 g/mol . chembk.com The presence of both an electron-donating methoxy (B1213986) group and a strong electron-withdrawing nitro group on the biphenyl scaffold creates a polarized electronic structure that influences its reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO₃ | chembk.com |

| Molecular Weight | 229.23 g/mol | chembk.com |

| Physical Form | Crystalline solid | lookchem.com |

| Melting Point | 58-62 °C | lookchem.com |

| Boiling Point | 142 °C at 2 Torr | lookchem.com |

| Density | 1.202 g/cm³ (Predicted) | chembk.com |

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques. The infrared (IR) spectrum shows characteristic absorption bands for the nitro group. nih.gov In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton (¹H) and carbon (¹³C) spectra display signals consistent with the substituted biphenyl structure. nih.gov

| Spectroscopic Data | Values | Source(s) |

| IR (Nujol, cm⁻¹) | 1355–1330 (–NO₂, Symmetric) | nih.gov |

| ¹H NMR (400 MHz, DMSO-d₆, δ, ppm) | 3.71 (s, 3H), 7.15 (t, J = 8.0 Hz, 1H), 7.28 (t, J = 8.0 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 7.42 (d, J = 8.0 Hz, 1H), 7.67 (d, J = 8.0 Hz, 2H), 8.16 (d, J = 8.0 Hz, 2H) | nih.gov |

| ¹³C NMR (100 MHz, DMSO-d₆, δ, ppm) | 56.1, 114.8, 121.6(2), 121.8, 125.4, 128.2 (2), 128.5, 128.9, 142.4, 148.2, 157.6 | nih.gov |

| Mass Spectrum (LC-MS, m/z) | 230 (M+1) | nih.gov |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly prevalent method. nih.gov Another classical method that can be employed is the Ullmann condensation. rsc.org

| Synthesis Method | Reactants | Catalyst/Reagents | Solvent/Conditions | Yield | Source(s) |

| Suzuki-Miyaura Coupling | 2-Methoxyphenylboronic acid and 1-bromo-4-nitrobenzene | Pd(OH)₂ | Toluene/Ethanol/Water, K₃PO₄, 65 °C | Good | nih.gov |

| Ullmann Condensation | 2-Nitrobromobenzene and 4-bromo-2-methylanisole | Copper | Not specified | 10% | rsc.org |

| Modified Ullmann Reaction | o-Nitrobenzoic anhydride (B1165640) and p-iodoanisole | Copper(I) oxide | Quinoline, boiling | 32% (crude) | scispace.com |

Research Applications and Findings

The primary research application of this compound is its role as a key intermediate in the synthesis of substituted carbazoles. amazonaws.comchemicalbook.com The reductive cyclization of this compound leads to the formation of 2-methoxycarbazole, a valuable scaffold for further chemical elaboration in medicinal and materials chemistry. amazonaws.comchemicalbook.com

| Application | Reaction Type | Reagents/Conditions | Product | Yield | Source(s) |

| Carbazole Synthesis | Reductive Cyclization | Triethylphosphite, reflux, 16 hours | 2-Methoxycarbazole | 93% | chemicalbook.com |

| Carbazole Synthesis | Reductive Cyclization | PPh₃, 1,2-dichlorobenzene, reflux | 2-Methoxycarbazole | 91% | amazonaws.com |

| Intermediate for Drug Discovery | Not specified | Not specified | Pyrazolone derivatives for thrombocytopenia treatment | Not specified | hsppharma.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

While specific experimental data for 2-Methoxy-4'-nitrobiphenyl is not widely published, the expected ¹H NMR spectrum can be predicted based on established substituent effects on biphenyl (B1667301) systems. The spectrum would feature distinct signals for the methoxy (B1213986) group protons and the seven aromatic protons, distributed across two spin systems corresponding to the two phenyl rings.

The protons on the nitrophenyl ring (H-2', H-3', H-5', H-6') are expected to appear further downfield due to the strong electron-withdrawing effect of the nitro group. This results in an A'A'B'B' or similar complex splitting pattern, with two distinct signals integrating to two protons each. The protons ortho to the nitro group (H-3', H-5') would be the most deshielded.

Conversely, the protons on the methoxy-substituted ring are influenced by the electron-donating methoxy group. The spectrum would show four distinct aromatic protons (H-3, H-4, H-5, H-6) with complex splitting patterns due to ortho, meta, and para couplings. The methoxy group itself would appear as a sharp singlet, typically in the range of 3.8–4.0 ppm, integrating to three protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound. Note: These are estimated values. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-3', H-5' | ~8.2 - 8.3 | d (Doublet) | 2H |

| H-2', H-6' | ~7.6 - 7.7 | d (Doublet) | 2H |

| H-3, H-4, H-5, H-6 | ~7.0 - 7.4 | m (Multiplet) | 4H |

| -OCH₃ | ~3.8 - 3.9 | s (Singlet) | 3H |

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, thirteen distinct signals are expected: twelve for the aromatic carbons and one for the methoxy carbon.

The positions of these signals are dictated by the electronic effects of the substituents. The carbon atom bearing the nitro group (C-4') and the carbon bearing the methoxy group (C-2) would be significantly shifted. C-4' is expected to be downfield due to the electron-withdrawing nature of the nitro group, while C-2 would also be downfield due to the deshielding effect of the attached oxygen. The ipso-carbons (C-1 and C-1'), where the rings are joined, would also have characteristic chemical shifts. The methoxy carbon signal is anticipated to appear significantly upfield, typically around 55-56 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (bearing -OCH₃) | ~156 - 158 |

| C-4' (bearing -NO₂) | ~147 - 149 |

| C-1' | ~145 - 147 |

| C-1 | ~130 - 132 |

| Aromatic CH Carbons | ~110 - 131 |

| -OCH₃ | ~55 - 56 |

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are essential for unambiguously mapping the molecular connectivity. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks connecting adjacent protons within each aromatic ring. This allows for the complete assignment of the two separate aromatic spin systems but does not confirm the link between them.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). This technique is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal of the methoxy group would show a cross-peak to the methoxy carbon signal around 55-56 ppm.

A correlation from the methoxy protons (-OCH₃) to the C-2 carbon, confirming the position of the methoxy group.

Correlations between protons on one ring and the ipso-carbon of the other ring (e.g., H-6 to C-1' and H-2' to C-1), which definitively proves the biphenyl linkage.

Correlations from protons ortho to the substituents to the carbon bearing that substituent (e.g., H-3 to C-2 and H-3' to C-4'), further confirming the substitution pattern.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity about the atomic connectivity. nih.gov

Vibrational Spectroscopic Methods

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The spectrum of this compound is expected to be dominated by characteristic bands corresponding to its key structural motifs.

Nitro Group (NO₂): Two strong and characteristic absorption bands are expected for the nitro group: an asymmetric stretching vibration typically found between 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹.

Methoxy Group (-OCH₃): The C-H stretching of the methyl group would appear around 2850-2960 cm⁻¹. The C-O (aryl-alkyl ether) stretching vibration gives rise to a strong band, typically in the 1230-1270 cm⁻¹ region for the asymmetric stretch and near 1020-1050 cm⁻¹ for the symmetric stretch.

Aromatic Rings: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings produce a series of medium to sharp bands in the 1450-1610 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ range and are indicative of the ring substitution patterns.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound. Note: Based on general spectroscopic data and analysis of similar compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| >3000 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Methoxy (-OCH₃) |

| 1500-1560 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1450-1610 | C=C Stretch | Aromatic |

| 1300-1370 | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1230-1270 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 1020-1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| 690-900 | C-H Out-of-Plane Bending | Aromatic |

Raman spectroscopy provides information complementary to FTIR. While FTIR measures absorption, Raman measures inelastic scattering of light. Vibrational modes that are symmetric and involve a change in polarizability tend to produce strong Raman signals, whereas they may be weak in the IR spectrum.

For this compound, the symmetric stretch of the nitro group (~1300-1370 cm⁻¹) is expected to be particularly intense in the Raman spectrum. The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the rings, also typically give rise to strong Raman bands. The C=C stretching vibrations within the rings are also Raman active and provide further structural confirmation. Analysis of related compounds like 2-methoxy-4-nitroaniline (B147289) shows characteristic Raman shifts that help in assigning these vibrational modes. researchgate.net

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, the mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions that provide insight into its molecular structure.

Under electron impact (EI) ionization, the molecule loses an electron to form a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For the constitutional isomer 4-Methoxy-4'-nitrobiphenyl, the molecular ion peak is observed at m/z 229, corresponding to the molecular formula C13H11NO3.

The fragmentation of the molecular ion is influenced by the presence of the methoxy and nitro functional groups, as well as the biphenyl core. The stability of the aromatic system means that the molecular ion peak is typically of significant intensity. Fragmentation pathways in methoxy-substituted biphenyls often involve the loss of a methyl radical (•CH3) from the methoxy group, followed by the elimination of a carbon monoxide (CO) molecule.

Key fragmentation pathways for methoxy-nitrobiphenyl compounds can be predicted based on the fragmentation of related structures:

Loss of a Methyl Radical (•CH3): A common fragmentation for methoxy-aromatic compounds is the cleavage of the O–CH3 bond, leading to the formation of a [M - 15]+ ion.

Loss of a Methoxy Radical (•OCH3): The loss of the entire methoxy group can result in a [M - 31]+ peak.

Fragmentation of the Nitro Group: The nitro group can fragment in several ways, including the loss of a nitro radical (•NO2) to give a [M - 46]+ ion, or the loss of nitric oxide (NO) to yield a [M - 30]+ ion.

Sequential Losses: Sequential fragmentation events are also common. For instance, the molecular ion may first lose a methyl radical, and the resulting fragment ion can then lose carbon monoxide. In some cases involving ortho substituents, unique rearrangements and sequential losses, such as the loss of H2O followed by OH, can occur.

The fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and the confirmation of its structural features.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [M]+• | C13H11NO3+• | 229 |

| [M - CH3]+ | [C12H8NO3]+ | 214 |

| [M - NO2]+ | [C13H11O]+ | 183 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The UV-Vis spectrum of this compound is dominated by the electronic structure of the biphenyl system, which is modified by the methoxy (-OCH3) and nitro (-NO2) substituents.

The biphenyl core itself exhibits strong π → π* transitions. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group extends the conjugation of the system, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl. The nitro group, in particular, is a strong chromophore.

Nitroaromatic compounds typically display characteristic absorption bands in the UV-Vis region. For example, mononitrotoluenes show a broad absorption between 240 and 250 nm. The addition of a nitro group to an aromatic ring can introduce a new absorption band at a longer wavelength, which may extend into the visible region, often imparting a pale yellow color to the compound. In the case of 4-nitrophenol, the addition of a base causes a significant red shift in the absorption peak to around 400 nm due to the formation of the phenolate (B1203915) ion, which enhances conjugation.

The absorption characteristics are highly dependent on the molecular structure. Steric hindrance caused by substituents at the ortho position can force the nitro group out of the plane of the aromatic ring, which decreases the extent of conjugation and can lead to a hypsochromic shift (a shift to shorter wavelengths) and a decrease in absorption intensity. The position of the substituents on the biphenyl rings affects the dihedral angle between the rings, which in turn influences the degree of π-conjugation across the entire molecule.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (λmax) | Chromophore |

|---|---|---|

| π → π* | 240 - 350 nm | Substituted Biphenyl System |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (where applicable for related biphenyl derivatives)

In the solid state, biphenyl itself is planar. However, the presence of substituents, particularly at the ortho positions, can introduce steric hindrance that forces the rings to twist relative to each other. This twist is defined by the dihedral angle between the mean planes of the two aromatic rings. For example, in 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, the dihedral angle between the two rings of the biphenyl moiety is 24.57°. In another complex biphenyl derivative, the dihedral angle between the phenyl rings was found to be 21.51°.

The molecular packing in the crystal lattice is governed by intermolecular interactions. In derivatives of biphenyl, these can include:

C-H···O interactions: The methoxy group can act as a hydrogen bond acceptor, forming weak hydrogen bonds with hydrogen atoms from neighboring molecules.

π-π stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal lattice.

Halogen bonding: In halogenated derivatives, short contacts between halogen atoms and oxygen or other electronegative atoms can influence the packing arrangement.

The specific arrangement of molecules in the crystal lattice determines the crystal system and space group. For instance, 4′-acetyl-4-methoxybiphenyl crystallizes in the noncentrosymmetric space group Pna21, with the molecules arranged in a parallel fashion. The study of these related structures provides a strong basis for understanding the likely solid-state conformation and intermolecular interactions of this compound.

Table 3: Crystallographic Data for Representative Substituted Biphenyl Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |

|---|---|---|---|---|

| 4′-Acetyl-4-methoxybiphenyl | Orthorhombic | Pna21 | Essentially planar in a syn-conformation | |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | - | - | 24.57° (between biphenyl rings) |

Computational Chemistry and Theoretical Modeling of 2 Methoxy 4 Nitrobiphenyl

Quantum Chemical Methodologies for Electronic Structure and Properties

Quantum chemical methods are fundamental in elucidating the electronic structure and properties of molecules like 2-Methoxy-4'-nitrobiphenyl. These computational techniques, varying in their level of theory and computational cost, offer a detailed picture of the molecule's behavior.

Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. researchgate.net These properties are vital for understanding the molecule's polarity, solubility, and potential sites for intermolecular interactions. For a similar compound, 4-Methoxy-4'-nitrobiphenyl, DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set have been successfully used to determine its equilibrium geometry and electronic characteristics. nih.gov

Alongside DFT, ab initio methods like the Hartree-Fock (HF) theory provide a foundational quantum mechanical approach to studying molecular systems. arxiv.orgnih.gov The HF method approximates the many-electron wavefunction as a single Slater determinant, offering a qualitative understanding of the electronic structure. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations are still valuable for providing initial geometries for more complex calculations and for comparative studies. researchgate.net

For 4-Methoxy-4'-nitrobiphenyl, calculations have been performed using the HF method with a 6-31G(d,p) basis set to investigate its geometrical and electronic properties, allowing for a comparison with the results obtained from DFT methods. nih.gov Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for large molecular systems, though they are less commonly used for detailed electronic structure analysis of smaller molecules like this compound.

Molecular Geometry Optimization and Conformational Analysis

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov For this compound, a key structural feature is the torsional or dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance between the ortho-substituent (the methoxy (B1213986) group) and the hydrogen atoms on the adjacent ring, as well as by electronic effects like conjugation.

Computational methods like DFT are used to systematically explore the potential energy surface by varying this dihedral angle to identify the most stable conformer. The optimized geometry provides precise values for all bond lengths and angles. For instance, in the related 4-Methoxy-4'-nitrobiphenyl, DFT calculations have determined the optimized structural parameters, which are in good agreement with experimental data where available. nih.gov This conformational analysis is crucial as the molecule's shape directly impacts its physical properties and biological activity.

Table 1: Illustrative Optimized Geometrical Parameters for a Methoxy-Nitrobiphenyl Isomer (4-Methoxy-4'-nitrobiphenyl) using DFT/B3LYP/6-31G(d,p) (Note: Data is for the 4-methoxy isomer as a representative example)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C1' | 1.488 | C2-C1-C6 | 118.5 |

| C-O (methoxy) | 1.365 | C1-C2-C3 | 120.8 |

| C-N (nitro) | 1.481 | C1'-C2'-C3' | 119.4 |

| N-O (nitro) | 1.225 | O-N-O | 123.6 |

This table is generated based on findings for a similar compound and serves an illustrative purpose. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides several descriptors derived from the molecular orbitals to quantify and predict this reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. openaccesspub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more reactive and polarizable. nih.gov For 4-Methoxy-4'-nitrobiphenyl, the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions occurring within the molecule. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Methoxy-Nitrobiphenyl Isomer (4-Methoxy-4'-nitrobiphenyl) using DFT/B3LYP/6-31G(d,p) (Note: Data is for the 4-methoxy isomer as a representative example)

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.58 |

| HOMO-LUMO Gap (ΔE) | 3.87 |

This table is generated based on findings for a similar compound and serves an illustrative purpose. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wisc.edunih.gov This analysis provides valuable information about the bonding interactions, charge distribution, and intramolecular charge transfer within the molecule.

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Methoxy-Nitrobiphenyl Isomer (4-Methoxy-4'-nitrobiphenyl) (Note: Data is for the 4-methoxy isomer as a representative example)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C6) | π(C1'-C6') | 20.5 |

| LP(O) (methoxy) | π(C3-C4) | 5.8 |

| π(C1'-C6') | π*(N-O) | 15.2 |

This table is generated based on findings for a similar compound and serves an illustrative purpose, highlighting key intramolecular interactions. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity. nih.govmdpi.com The MEP map is plotted on the molecule's electron density surface, using a color-coded scheme to indicate different electrostatic potential values.

Typically, red regions signify areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral or near-zero potential. nih.gov

Spectroscopic Property Predictions via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a bridge between molecular structure and experimental spectra.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. nih.gov Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, are widely used to calculate theoretical NMR chemical shifts (¹H and ¹³C). smu.edu This method effectively addresses the issue of gauge dependence, providing reliable predictions of the magnetic shielding tensors for each nucleus.

The theoretical chemical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), and can be correlated with experimental data to confirm structural assignments. smu.edu A computational study on this compound would involve optimizing its geometry and then performing GIAO calculations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The resulting data would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. Although experimental NMR data for this compound exists, a corresponding theoretical study with a detailed comparison table of calculated vs. experimental shifts is not available in the reviewed literature.

Table 1: Illustrative Format for Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) of this compound (Note: The following table is a template. Specific calculated values for this compound are not available in the searched literature.)

| Atom Position | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) |

|---|---|---|---|---|

| C1 | - | Data N/A | Data N/A | Data N/A |

| C2 | - | Data N/A | Data N/A | Data N/A |

| H3 | Data N/A | Data N/A | - | - |

| ... | ... | ... | ... | ... |

Simulated Vibrational Spectra (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's bonds. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are typically performed after a geometry optimization of the molecule at a specific level of theory (e.g., DFT). smu.edu

For this compound, a computational analysis would yield a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity. These modes can be assigned to specific bond stretches, bends, and torsions within the molecule (e.g., C-H stretch, NO₂ symmetric stretch, C-O-C bend). The simulated IR and Raman spectra can then be compared with experimental spectra to validate the computational model and aid in the assignment of experimental peaks. A detailed computational study providing specific vibrational frequencies for this compound was not found in the available literature.

Table 2: Illustrative Format for Simulated Vibrational Frequencies of this compound (Note: The following table is a template. Specific calculated values for this compound are not available in the searched literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| NO₂ asym. stretch | Data N/A | Data N/A | Data N/A |

| NO₂ sym. stretch | Data N/A | Data N/A | Data N/A |

| C-H stretch (arom.) | Data N/A | Data N/A | Data N/A |

| C-O-C stretch | Data N/A | Data N/A | Data N/A |

| ... | ... | ... | ... |

UV-Vis Absorption Spectra Simulations (e.g., Time-Dependent DFT, TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for simulating UV-Vis absorption spectra by calculating the excitation energies and oscillator strengths of electronic transitions.

A TD-DFT calculation for this compound would predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, such as π→π* or n→π* transitions. These calculations often involve analyzing the molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The results are crucial for understanding the photophysical properties of the compound. However, specific TD-DFT simulation data for this compound is not present in the searched scientific articles.

Table 3: Illustrative Format for Simulated UV-Vis Absorption Data of this compound (Note: The following table is a template. Specific calculated values for this compound are not available in the searched literature.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO, etc.) |

|---|---|---|

| Data N/A | Data N/A | Data N/A |

| Data N/A | Data N/A | Data N/A |

| Data N/A | Data N/A | Data N/A |

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, guiding the design of new materials.

Linear Polarizability (α) Determinations

Linear polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental property that influences a molecule's refractive index and is a prerequisite for understanding its nonlinear optical behavior.

The components of the polarizability tensor (αxx, αyy, αzz, etc.) can be calculated using quantum chemical methods like DFT. The average polarizability is then derived from these components. For a molecule like this compound, the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests a significant intramolecular charge transfer, which can lead to a large polarizability. While the methodology is well-established, specific calculated values for the linear polarizability of this compound were not found in the reviewed literature.

First-Order Hyperpolarizability (β) Computations

The first-order hyperpolarizability (β) is a key parameter that quantifies the nonlinear optical (NLO) response of a molecule. A high β value is indicative of a material's potential for applications in technologies such as frequency doubling and optical switching. Computational methods, particularly DFT, are powerful tools for predicting the hyperpolarizability of molecules. These calculations typically involve optimizing the molecular geometry and then computing the electronic response to an applied electric field.

For related molecules, such as 4-Methoxy-4'-nitrobiphenyl, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set have been employed to compute the dipole moment, polarizability, and first-order hyperpolarizability. Such studies indicate that the presence of electron-donating (methoxy) and electron-accepting (nitro) groups connected through a π-conjugated system can lead to significant NLO properties. However, specific computational results for the first-order hyperpolarizability of this compound are not present in the available literature.

Theoretical Assessment of Thermodynamic Properties and Stability

Theoretical calculations can provide valuable insights into the thermodynamic properties of a molecule, including its stability, heat capacity, entropy, and Gibbs free energy, as a function of temperature. These properties are crucial for understanding the behavior of a compound under various conditions. Statistical thermodynamics, combined with the results of quantum chemical calculations (such as vibrational frequencies), allows for the determination of these macroscopic properties from molecular-level information.

Studies on the isomer 4-Methoxy-4'-nitrobiphenyl have included the calculation of thermodynamic properties at different temperatures. These analyses help in understanding the thermal stability and reactivity of the molecule. Unfortunately, a similar theoretical assessment of the thermodynamic properties and stability for this compound has not been reported in the reviewed scientific papers.

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 4 Nitrobiphenyl

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the biphenyl (B1667301) system in 2-Methoxy-4'-nitrobiphenyl is not uniform across both rings. One ring is substituted with an electron-donating methoxy (B1213986) group, while the other bears a powerful electron-withdrawing nitro group. This electronic disparity makes the chemical personality of each ring distinct.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. pearson.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. libretexts.orglumenlearning.com

The Methoxy-Substituted Ring : The methoxy group (-OCH₃) is a strong activating group. msu.edulibretexts.org It donates electron density to the aromatic ring through a resonance effect (p-π conjugation), which significantly stabilizes the cationic intermediate (the arenium ion) formed during the reaction. libretexts.orgorganicchemistrytutor.com This donation of electrons increases the nucleophilicity of the ring, making it much more reactive towards electrophiles than benzene. msu.edulibretexts.org Methoxy groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. organicchemistrytutor.comlibretexts.org In this compound, the C2 position is occupied by the 4'-nitrophenyl group. This large substituent creates significant steric hindrance at the adjacent C3 (ortho) position, making electrophilic attack there less likely. The C5 position (para to the methoxy group) is therefore the most probable site for substitution.

The Nitro-Substituted Ring : The nitro group (-NO₂) is a potent deactivating group. msu.edulibretexts.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring electron-poor and thus significantly less reactive towards electrophiles. libretexts.orgmsu.edu Nitro groups are meta-directors. libretexts.org Therefore, if an electrophilic substitution reaction were forced to occur on this ring, it would preferentially take place at the C3' and C5' positions, which are meta to the nitro group.

The phenyl group itself is considered an ortho-, para-directing and weakly activating substituent. pearson.compearson.com However, in this compound, the strong activating effect of the methoxy group and the strong deactivating effect of the nitro group are the dominant influences on the regioselectivity of each ring.

| Aromatic Ring | Key Substituent | Electronic Effect | Directing Effect | Predicted Major Substitution Site(s) | Rationale |

|---|---|---|---|---|---|

| 2-Methoxyphenyl Ring | -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | C5 | The methoxy group strongly activates the ring. The para position (C5) is favored due to significant steric hindrance at the ortho position (C3) from the adjacent nitrophenyl group. |

| 4'-Nitrophenyl Ring | -NO₂ (Nitro) | Strongly Deactivating | Meta | C3', C5' | The nitro group strongly deactivates the ring, making substitution difficult. If substitution occurs, it is directed to the positions meta to the nitro group. |

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. wikipedia.org This reaction is the mechanistic inverse of EAS and is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

The potential for SNAr on the two rings of this compound is vastly different:

The Nitro-Substituted Ring : This ring is "activated" for nucleophilic attack due to the powerful electron-withdrawing nitro group. wikipedia.orgchemistrysteps.com The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of attack. wikipedia.orglibretexts.org In the parent this compound molecule, there is no conventional leaving group (like a halide) on this ring. However, if a suitable leaving group were present at the C1' position, the para-nitro group would strongly facilitate its displacement by a nucleophile.

The Methoxy-Substituted Ring : This ring is electron-rich due to the electron-donating methoxy group and is therefore "deactivated" towards nucleophilic attack. A nucleophile, being electron-rich itself, will be repelled by this ring. Consequently, SNAr reactions are highly unfavorable on the methoxy-substituted ring.

Transformation Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. This transformation is a cornerstone of synthetic organic chemistry.

Catalytic Hydrogenation and Other Reduction Pathways

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. acs.org Several reliable methods exist for this conversion.

Catalytic Hydrogenation : This is often the method of choice due to its efficiency and clean reaction profile, typically producing water as the only byproduct. acs.orgcommonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C) : A highly effective and commonly used catalyst for nitro group reduction. commonorganicchemistry.com

Platinum (Pt) or Platinum(IV) oxide (PtO₂) : Also very effective for this transformation. ncert.nic.in

Raney Nickel (Raney-Ni) : A pyrophoric but highly active catalyst used for hydrogenation. acs.org

Chemical Reduction : Stoichiometric reduction using metals in acidic media is a classic and robust alternative to catalytic hydrogenation. ncert.nic.in

Tin (Sn) or Tin(II) chloride (SnCl₂) in Hydrochloric Acid (HCl) : A traditional method for reducing nitroarenes. commonorganicchemistry.comchemistrystudent.com

Iron (Fe) in Hydrochloric Acid (HCl) or Acetic Acid : This method is often preferred in industrial settings because it is inexpensive and the iron salts formed can be handled easily. ncert.nic.in

Zinc (Zn) in Acidic Conditions : Provides a mild method for the reduction. commonorganicchemistry.com

Other reagents like sodium dithionite (B78146) can also be employed for this reduction. researchgate.net

| Method | Reagents and Conditions | Product | Key Characteristics |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C in a solvent like Ethanol or Ethyl Acetate | 4'-Amino-2-methoxybiphenyl | High efficiency, clean reaction, catalyst can be recycled. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney-Ni | 4'-Amino-2-methoxybiphenyl | Very active catalyst, but pyrophoric. acs.org |

| Metal/Acid Reduction | Fe powder, HCl or NH₄Cl in Ethanol/Water | 4'-Amino-2-methoxybiphenyl | Inexpensive and effective, widely used in industry. ncert.nic.in |

| Metal/Acid Reduction | SnCl₂·2H₂O, HCl in Ethanol | 4'-Amino-2-methoxybiphenyl | Mild conditions, good tolerance for other functional groups. commonorganicchemistry.com |

| Metal-free Reduction | HSiCl₃ and a tertiary amine | 4'-Amino-2-methoxybiphenyl | Avoids metal contamination, tolerates many functional groups. researchgate.netorganic-chemistry.org |

Synthetic Utility in Generating Amino Biphenyls

The primary synthetic value of the nitro group in this compound lies in its role as a precursor to the corresponding amine. The reduction of this compound directly yields 4'-Amino-2-methoxybiphenyl .

Substituted aminobiphenyls are crucial intermediates in the synthesis of a wide array of commercially important molecules, including pharmaceuticals, agrochemicals, dyes, and advanced materials like polymers and liquid crystals. mdpi.comchemimpex.comnanomedicine-rj.com Therefore, the reduction of this compound is a key step that unlocks access to more complex and valuable chemical structures.

Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring is generally stable, but its most characteristic reaction is ether cleavage to form a phenol (B47542). wikipedia.org This transformation involves breaking the C-O bond of the ether.

This reaction is typically achieved under strong acidic conditions or with specific Lewis acid reagents. wikipedia.org

Boron Tribromide (BBr₃) : This is one of the most common and effective reagents for cleaving aryl methyl ethers. The reaction is often performed at low temperatures. nih.gov

Hydrobromic Acid (HBr) : Concentrated HBr can cleave aryl ethers, often requiring heat. tandfonline.comtandfonline.com

For this compound, treatment with a reagent like BBr₃ would result in the cleavage of the methyl-oxygen bond, yielding 2-Hydroxy-4'-nitrobiphenyl (also known as 4'-nitro-[1,1'-biphenyl]-2-ol) after an aqueous workup. This reaction provides a route to introduce a phenolic hydroxyl group, which can then be used for further functionalization. In some cases, metal-free methods can also be used to achieve C-OMe bond cleavage for etherification reactions. acs.org

Demethylation and Ether Cleavage Reactions

The conversion of the methoxy group (-OCH₃) in this compound to a hydroxyl group (-OH) is a fundamental transformation. This process, known as demethylation or ether cleavage, involves the breaking of the C-O bond of the ether. Aryl methyl ethers, such as this compound, are generally stable due to the strength of the sp²-hybridized carbon-oxygen bond. libretexts.org Consequently, cleavage requires harsh conditions or specialized reagents. masterorganicchemistry.com

The most common method for cleaving aryl ethers is treatment with strong acids, where the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The process begins with the protonation of the ether oxygen by a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI), which transforms the methoxy group into a good leaving group (CH₃OH). masterorganicchemistry.commasterorganicchemistry.com A nucleophile, typically the bromide (Br⁻) or iodide (I⁻) ion, then attacks the less sterically hindered carbon, which is the methyl group. libretexts.org This results in the formation of 2-hydroxy-4'-nitrobiphenyl (a phenol) and a methyl halide. libretexts.org

Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also highly effective for demethylation. chem-station.com Boron tribromide is a particularly powerful reagent that readily coordinates with the ether oxygen, facilitating the cleavage of the methyl C-O bond. chem-station.com

More recently, organophotoredox catalysis has emerged as a chemoselective method for the cleavage of phenolic ethers under milder conditions. chemrxiv.org This approach utilizes a photocatalyst that, upon irradiation, can activate the C-O bond, leading to its cleavage without requiring harsh acidic environments. chemrxiv.org

| Reagent Class | Specific Reagent | General Mechanism | Typical Conditions |

|---|---|---|---|

| Brønsted Acids | Hydrobromic Acid (HBr), Hydroiodic Acid (HI) | SN2: Protonation of ether oxygen followed by nucleophilic attack on the methyl group. masterorganicchemistry.com | High temperatures, often refluxing in aqueous acid. chem-station.com |

| Lewis Acids | Boron Tribromide (BBr₃), Aluminum Chloride (AlCl₃) | Coordination to ether oxygen, weakening the C-O bond, followed by nucleophilic attack. chem-station.com | Often performed at low temperatures (e.g., -78 °C to room temp) in an inert solvent like dichloromethane. chem-station.com |

| Photoredox Catalysts | e.g., 9-Mesityl-10-methylacridinium perchlorate | Single-electron transfer (SET) mechanism to activate the C-O bond. chemrxiv.org | Visible light irradiation at room temperature in a suitable solvent (e.g., acetonitrile). chemrxiv.org |

Functional Group Interconversions at the Methoxy Site

The primary functional group interconversion involving the methoxy group of this compound is its transformation into a hydroxyl group. As detailed in the preceding section, this is accomplished through demethylation or ether cleavage reactions. ub.edu

This conversion from an ether to a phenol is critical because it fundamentally alters the chemical properties and reactivity of the molecule. The resulting hydroxyl group can then serve as a handle for a wide array of subsequent functionalizations that are not possible with the relatively inert ether linkage. For example, the phenolic hydroxyl group can be converted into esters, other ethers, or sulfonate esters, or it can be used to direct electrophilic aromatic substitution on its parent ring.

Radical Intermediates and Reaction Pathways

While many reactions of this compound proceed through ionic intermediates, the involvement of radical intermediates opens up alternative reaction pathways. researchgate.net Radicals are highly reactive species with an unpaired electron, and their formation can be initiated by heat, light, or a radical initiator. researchgate.net

In the context of substituted aromatic compounds, radical reactions can lead to unique substitution patterns. Research into the reactivity of nitrogen-centered radicals with substituted aromatics has shown that methoxy-substituted compounds can undergo ipso substitution. acs.org This is a process where the incoming radical attacks the aromatic carbon that is already bonded to the methoxy group, leading to the displacement of the -OCH₃ group. acs.org

For a molecule like this compound, a hypothetical reaction with a generic radical (Y•) could proceed via a pathway where the radical adds to the C2 position of the biphenyl system (the carbon bearing the methoxy group). This addition would form a transient radical intermediate. Subsequent loss of a methoxy radical (•OCH₃) would lead to the formation of a new C-Y bond at that position. This pathway competes with the more common hydrogen abstraction from the aromatic ring. The observation of ipso substitution as a side reaction in the radical-mediated amination of 1,4-disubstituted aromatics highlights the viability of such mechanistic pathways. acs.org

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Initiation | Formation of a reactive radical species (Y•) from a precursor. | Y• |

| 2. Propagation (Ipso Attack) | The radical (Y•) adds to the C2 position of this compound, which is substituted with the methoxy group. acs.org | A cyclohexadienyl radical intermediate. |

| 3. Propagation (Elimination) | The intermediate eliminates a methoxy radical (•OCH₃) to restore aromaticity. | 2-Y-4'-nitrobiphenyl + •OCH₃ |

| 4. Termination | Radicals combine to form stable, non-radical products. researchgate.net | Various non-radical species. |

This type of radical-mediated pathway demonstrates that the methoxy group is not merely a spectator in all reactions but can be an active participant and a potential leaving group under radical conditions.

Advanced Applications and Research Directions in Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Architectures

The strategic placement of a methoxy (B1213986) group and a nitro group on the biphenyl (B1667301) framework endows 2-Methoxy-4'-nitrobiphenyl with a chemical reactivity that is highly valuable for the synthesis of more intricate molecular structures. These functional groups can be readily transformed or can influence the reactivity of the aromatic rings, making it a key starting material for a variety of organic compounds.

Precursor to Nitrogen-Containing Heterocyclic Systems (e.g., Carbazole (B46965) Derivatives)

One of the most well-documented applications of this compound is its role as a precursor in the synthesis of carbazole derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their presence in numerous natural products and their wide-ranging applications in medicinal chemistry and materials science, including as components of organic light-emitting diodes (OLEDs).

The transformation of this compound into a carbazole is typically achieved through a reductive cyclization reaction. This process, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, which then allows for the formation of a new carbon-nitrogen bond, leading to the fused tricyclic carbazole system. Common reagents employed for this transformation include trivalent phosphorus compounds such as triethylphosphite or triphenylphosphine. The reaction proceeds by an initial reduction of the nitro group to a nitroso or nitrene intermediate, which then undergoes an intramolecular electrophilic aromatic substitution-type cyclization onto the adjacent phenyl ring to furnish the carbazole skeleton.

Specifically, the cyclization of this compound yields 2-methoxy-9H-carbazole. The methoxy substituent on the resulting carbazole core provides a handle for further functionalization, allowing for the synthesis of a diverse library of carbazole derivatives with tailored electronic and photophysical properties.

Scaffold for Diverse Organic Compounds of Synthetic Interest

The biphenyl unit is a common scaffold in the design of bioactive molecules and functional materials. The inherent three-dimensional structure of biphenyls, arising from the restricted rotation around the central carbon-carbon single bond, allows them to interact with biological targets in a specific manner. While the primary documented use of this compound is in the synthesis of carbazoles, its potential as a scaffold for other diverse organic compounds is an area of active exploration.

The presence of the methoxy and nitro groups offers multiple avenues for synthetic diversification. The nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The methoxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized. Additionally, the aromatic rings of the biphenyl system can be subjected to various electrophilic and nucleophilic aromatic substitution reactions, as well as modern cross-coupling methodologies, to introduce additional substituents and build molecular complexity.

The development of novel synthetic methodologies that utilize the unique reactivity of this compound will undoubtedly expand its utility as a versatile scaffold for the creation of new organic compounds with interesting biological or material properties.

Investigation in Materials Science Contexts

The electronic properties of biphenyl derivatives, particularly those bearing electron-donating and electron-withdrawing groups, make them attractive candidates for applications in materials science. The combination of the electron-donating methoxy group and the electron-withdrawing nitro group in this compound suggests its potential for use in the development of novel functional materials.

Design and Development of Novel Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The design of organic NLO materials often focuses on creating molecules with a large second-order hyperpolarizability (β), which is typically achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system.

The structure of this compound, with its electron-donating methoxy group and electron-withdrawing nitro group situated on a π-conjugated biphenyl system, fits the general design principles for second-order NLO chromophores. Theoretical studies on the related isomer, 4-Methoxy-4'-nitrobiphenyl, have shown that this class of compounds possesses a significant first-order hyperpolarizability, indicating their potential as NLO materials. nih.gov The intramolecular charge transfer from the methoxy-substituted ring to the nitro-substituted ring upon excitation is a key factor contributing to this property.

While experimental studies specifically on the NLO properties of this compound are not extensively reported, the theoretical predictions for its isomer strongly suggest that it would be a promising candidate for further investigation in the design and development of new NLO materials. Future research in this area could involve the synthesis of derivatives of this compound with enhanced NLO responses and their incorporation into polymeric matrices or crystal engineering to create bulk materials with desirable optical properties.

Utilization as a Model Compound for Investigating Fundamental Reaction Mechanisms

The well-defined structure and the presence of reactive functional groups make this compound a suitable model compound for studying fundamental reaction mechanisms in organic chemistry. By systematically varying reaction conditions and analyzing the products and intermediates, researchers can gain valuable insights into the intricacies of various chemical transformations.

For instance, the reductive cyclization of 2-nitrobiphenyls to carbazoles is a classic reaction that has been the subject of mechanistic studies. This compound can serve as a model substrate to investigate the influence of substituents on the rate and efficiency of this reaction. The electronic effect of the methoxy group can be compared with other substituents to elucidate the electronic demands of the cyclization step. Furthermore, the reaction can be monitored using various spectroscopic techniques to identify and characterize reaction intermediates, providing a deeper understanding of the reaction pathway.

Moreover, the Suzuki cross-coupling reaction, a powerful tool for the synthesis of biaryls, often utilizes substituted haloaromatics and boronic acids. The synthesis of this compound itself can be used as a model system to optimize reaction conditions for the coupling of electronically diverse partners. researchgate.net The insights gained from such studies can be applied to the synthesis of more complex biaryl-containing molecules.

Development of Derivatization and Further Functionalization Strategies

To fully exploit the potential of this compound as a synthetic building block, the development of new derivatization and functionalization strategies is crucial. While the conversion to carbazoles is a well-established transformation, other selective manipulations of the molecule can lead to a wider range of valuable compounds.

Future research in this area could focus on several key aspects:

Selective reduction of the nitro group: Developing methods for the selective reduction of the nitro group to an amine without affecting other functional groups would provide access to a key intermediate for further diversification.

Ortho-functionalization: The development of methods for the selective functionalization of the positions ortho to the existing substituents on the biphenyl rings would allow for the introduction of new functional groups and the creation of more complex substitution patterns.

Modification of the methoxy group: While the cleavage of the methoxy group to a phenol is a standard transformation, the development of other reactions at this position, such as O-alkylation with more complex fragments, could lead to novel derivatives.

Palladium-catalyzed C-H activation: The application of modern C-H activation strategies to the biphenyl core of this compound could provide a direct and efficient route to new derivatives without the need for pre-functionalized starting materials.

Emerging Research Themes and Future Outlook for 2 Methoxy 4 Nitrobiphenyl

The study of 2-Methoxy-4'-nitrobiphenyl and its related biphenyl (B1667301) derivatives is entering a new phase, driven by advancements in chemical synthesis, analytical science, computational modeling, and materials science. The future of research in this area is characterized by a significant push towards sustainability, precision, and interdisciplinary collaboration. Emerging themes suggest a move from foundational synthesis and characterization to the development of sophisticated, efficient, and environmentally conscious methodologies for creating and utilizing these valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4'-nitrobiphenyl, and what critical reaction conditions must be optimized?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Use a biphenyl scaffold with pre-functionalized aryl halides (e.g., bromo or iodo derivatives) and methoxy/nitro-substituted boronic acids. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in anhydrous solvents (THF or DMF) under inert atmosphere .

- Nitration Post-Functionalization : Introduce the nitro group after constructing the biphenyl core. Use mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Monitor regioselectivity via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate high-purity product. Validate via melting point and NMR .

Q. How should researchers characterize the electronic and structural properties of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (methoxy at C2, nitro at C4'). IR spectroscopy identifies functional groups (C-O stretch at ~1250 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns. Compare with computational predictions (e.g., Gaussian simulations) .

- UV-Vis Analysis : Measure absorption maxima () in solvents (e.g., DCM, MeOH) to study conjugation effects. Correlate with DFT-calculated HOMO-LUMO gaps .

Advanced Research Questions

Q. How do the methoxy and nitro groups influence supramolecular assembly in this compound crystals?

- Methodological Answer :

- Intermolecular Interactions : The nitro group participates in C–H···O hydrogen bonds, while the methoxy group engages in weak van der Waals interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions .

- Crystal Engineering : Design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids). Analyze packing motifs via single-crystal X-ray diffraction (SC-XRD) and compare with Cambridge Structural Database (CSD) entries .

- Thermal Analysis : DSC/TGA reveals stability trends. Polymorph screening (solvent evaporation, grinding) identifies metastable forms influenced by substituent polarity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine NMR (e.g., - HMBC) with X-ray crystallography to resolve ambiguous NOE or coupling patterns. For example, nitro-group orientation can be misassigned in NMR but clarified via SC-XRD .

- Replicate Synthetic Conditions : Variations in reaction time/temperature may yield regioisomers. Use LC-MS/MS to detect byproducts and optimize stepwise functionalization .

- Computational Modeling : Compare experimental IR/UV-Vis with DFT (B3LYP/6-311+G(d,p)) simulations to validate electronic transitions and vibrational modes .

Q. What electrochemical methods are suitable for studying the redox behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Perform in anhydrous DMF with TBAPF₆ as electrolyte. Identify reduction peaks (nitro group → amine) and oxidation peaks (methoxy group → quinone). Use Ag/AgCl reference electrode .

- Controlled-Potential Electrolysis : Quantify electron transfer stoichiometry. Couple with in-situ FTIR to detect intermediate species (e.g., nitro radical anions) .

- Structure-Activity Relationships : Correlate redox potentials with Hammett parameters ( for nitro, for methoxy) to predict reactivity in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.